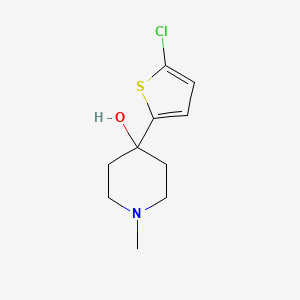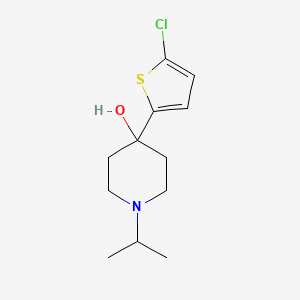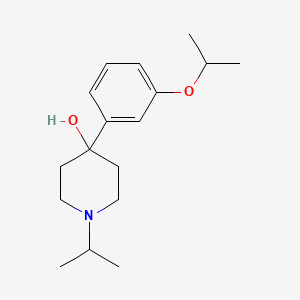
4-Hydroxy-4-(3-iso-propoxyphenyl)-1-iso-propylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-4-(3-iso-propoxyphenyl)-1-iso-propylpiperidine is a complex organic compound with the molecular formula C17H27NO2. This compound is characterized by its unique structure, which includes a piperidine ring substituted with hydroxyl, isopropoxy, and isopropyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-4-(3-iso-propoxyphenyl)-1-iso-propylpiperidine typically involves multiple steps, starting with the formation of the piperidine ring. One common approach is the reaction of 3-iso-propoxyphenylacetonitrile with isopropylamine under controlled conditions to form the piperidine core. Subsequent hydroxylation and isopropyl group introduction steps are then carried out to achieve the final structure.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Catalysts and specific solvents are often employed to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxy-4-(3-iso-propoxyphenyl)-1-iso-propylpiperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reduction reactions may involve hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a strong base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Production of reduced derivatives such as alcohols or amines.
Substitution: Introduction of various alkyl or aryl groups at specific positions on the piperidine ring.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research in biology may explore the biological activity of this compound, including its potential as a ligand for various receptors or enzymes. Its interactions with biological macromolecules can provide insights into new therapeutic targets.
Medicine: In the field of medicine, 4-Hydroxy-4-(3-iso-propoxyphenyl)-1-iso-propylpiperidine may be investigated for its pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In industry, this compound may find applications in the development of new materials or chemical processes. Its unique properties can be harnessed for various industrial purposes, including the creation of novel polymers or coatings.
Mécanisme D'action
The mechanism by which 4-Hydroxy-4-(3-iso-propoxyphenyl)-1-iso-propylpiperidine exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Piperidine derivatives
Iso-propyl-substituted phenols
Hydroxylated aromatic compounds
Uniqueness: 4-Hydroxy-4-(3-iso-propoxyphenyl)-1-iso-propylpiperidine stands out due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
IUPAC Name |
1-propan-2-yl-4-(3-propan-2-yloxyphenyl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-13(2)18-10-8-17(19,9-11-18)15-6-5-7-16(12-15)20-14(3)4/h5-7,12-14,19H,8-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBXPAYLQCJGMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)(C2=CC(=CC=C2)OC(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
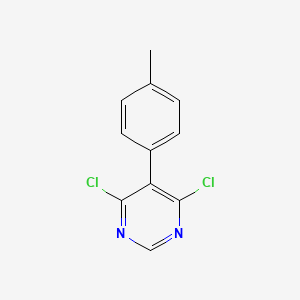
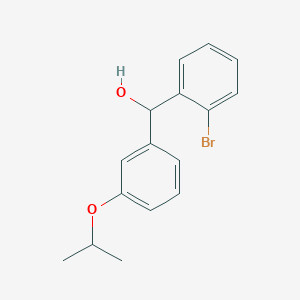
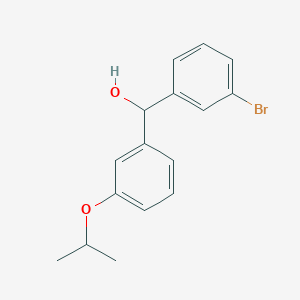
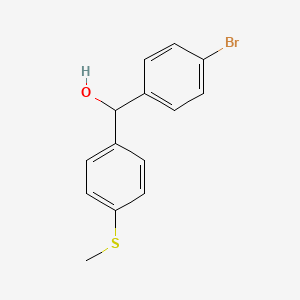
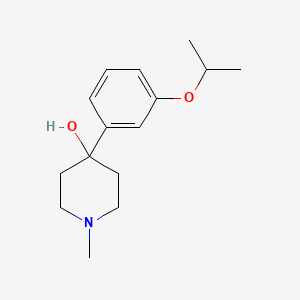
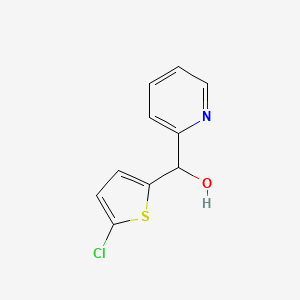
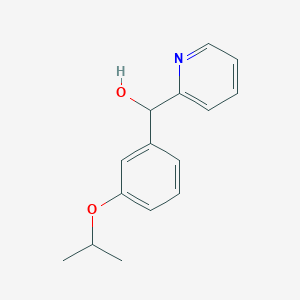
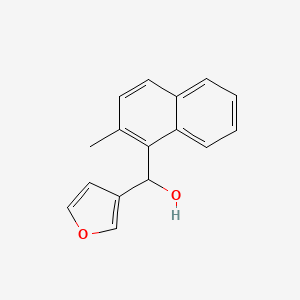
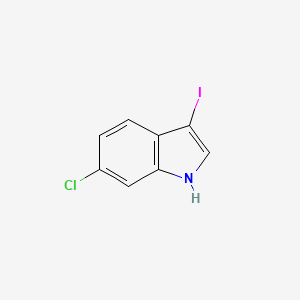
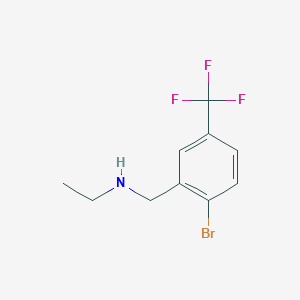

![1-Bromo-4-[2-(1,3-dioxan-2-yl)ethoxy]benzene](/img/structure/B7941675.png)
